N-(4-methoxybenzyl)-2-nitroaniline
Overview
Description
N-(4-Methoxybenzyl)-2-nitroaniline is an organic compound characterized by the presence of a methoxybenzyl group attached to a nitroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the methoxybenzyl group. One common method includes the nitration of 2-nitroaniline, followed by a nucleophilic substitution reaction with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled
Biological Activity
N-(4-Methoxybenzyl)-2-nitroaniline is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the following steps:
- Nitration : The starting material, an appropriate aniline derivative, undergoes nitration to introduce the nitro group.
- Methoxybenzylation : The nitrated intermediate is reacted with 4-methoxybenzyl chloride in the presence of a base.
- Purification : The final product is purified through recrystallization or chromatography.
This compound has a molecular formula of and exhibits both hydrophilic and lipophilic characteristics due to its functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
Cytotoxicity
The compound has been evaluated for cytotoxic effects on human cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction within biological systems, leading to the generation of reactive intermediates that can damage cellular components.
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent.
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects on various cancer cell lines. Results showed that the compound induced apoptosis through caspase activation pathways, suggesting its potential role in cancer therapy.
- Toxicological Evaluation : A comprehensive toxicological study examined the effects of prolonged exposure in animal models. Findings revealed dose-dependent increases in liver enzymes, indicating possible hepatotoxicity at high concentrations.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVHDQLXCJUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387821 | |
Record name | N-(4-methoxybenzyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-65-1 | |
Record name | N-(4-methoxybenzyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-METHOXYBENZYL)-2-NITROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.